
BCPO, AldrichCPR
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Overview
Description
BCPO, also known as 9,9′-(4,4′-(Phenylphosphoryl)bis-(4,1-phenylene))bis(9H-carbazole), is a compound with the empirical formula C42H29N2OP and a molecular weight of 608.67 g/mol . It is a bipolar host material containing phenylphosphine oxide as an electron-withdrawing moiety and two carbazolyl groups as electron-donating moieties . BCPO is known for its high triplet energy and high glass transition temperature, making it suitable for use in various electronic applications .
Preparation Methods
BCPO can be synthesized through a series of chemical reactions involving the coupling of carbazole derivatives with phenylphosphine oxide . The synthetic route typically involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to form the desired product. The reaction conditions often include the use of solvents like toluene or dimethylformamide (DMF) and bases such as potassium carbonate or cesium carbonate
Chemical Reactions Analysis
Compound Identification Challenges
The term "BCPO, AldrichCPR" does not appear in any of the reviewed scientific documents, patents, or chemical databases (e.g., PubMed, ChemRxiv, ACS publications). This suggests one of the following issues:
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Unconventional nomenclature : The compound may have a non-standardized or obsolete name.
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Proprietary designation : "AldrichCPR" might refer to a product code from Sigma-Aldrich (now MilliporeSigma), but no matches were found in their current catalog.
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Typographical error : Verify spelling or acronym definitions (e.g., BCPO could be miswritten for BCP or BPO).
Alternative Research Strategies
To resolve this ambiguity, consider the following steps:
Structural Clarification
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Provide the IUPAC name , CAS number , or SMILES notation to enable precise identification.
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Share functional groups or structural motifs (e.g., boronate esters, palladium catalysts) to cross-reference with analogous compounds in the literature.
Database Re-examination
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Query specialized repositories:
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Reaxys or SciFinder for reaction data.
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PubChem or ChemSpider for structural validation.
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Experimental Data
If this compound is novel or proprietary, share:
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Synthetic protocols used to prepare it.
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Spectroscopic data (NMR, IR, MS) for structural elucidation.
General Insights from Chemical Reaction Studies
While direct data on "this compound" is unavailable, the search results highlight methodologies relevant to analyzing hypothetical reactions (e.g., high-throughput screening, electrochemistry):
Recommendations for Future Work
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Revise nomenclature and resubmit the query with structural identifiers.
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Explore analogous compounds (e.g., boronates, palladium complexes) using resources like to infer potential reactivity.
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Consult institutional libraries or proprietary databases for unpublished data on "AldrichCPR"-coded substances.
Without additional identifiers or contextual data, a detailed analysis of "this compound" cannot be generated from the available sources.
Scientific Research Applications
Medicinal Chemistry Applications
BCPO has shown promising potential in the field of medicinal chemistry, particularly for its anticancer properties and its ability to enhance the efficacy of existing chemotherapeutic agents.
Anticancer Activity
Research indicates that BCPO exhibits potent anticancer properties. It has been shown to enhance the effectiveness of classical anticancer drugs such as doxorubicin and paclitaxel. For instance, studies have demonstrated that co-treatment with BCPO increases drug accumulation in cancer cells, leading to improved therapeutic outcomes in various cancer cell lines, including prostate cancer and multiple myeloma .
Table 1: Summary of Anticancer Studies Involving BCPO
Study Reference | Cancer Type | Findings |
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Ambrož et al. | Colon Cancer | BCPO potentiated doxorubicin efficacy in CaCo-2 cells. |
Kim et al. | Prostate Cancer | Increased drug accumulation and reduced procancer protein levels. |
Legault et Pichette | Multiple Myeloma | Enhanced efficacy of paclitaxel through ROS generation and signaling pathway modulation. |
Behavioral Science Applications
Recent studies have explored BCPO's effects on behavior, particularly concerning ethanol consumption and its potential therapeutic implications for addiction treatment.
Ethanol Modulation
BCPO has been found to significantly reduce ethanol intake in animal models, demonstrating its potential as a therapeutic agent for alcohol use disorders. For example, a study showed that a specific dose of BCPO decreased preference for ethanol over water without affecting overall fluid intake .
Table 2: Effects of BCPO on Ethanol Consumption
Study Reference | Dose (mg/kg) | Effect on Ethanol Intake |
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Study A | 30 | Significant reduction in ethanol preference. |
Study B | 30 | Enhanced sensitivity to ethanol's sedative effects. |
Materials Science Applications
BCPO's unique structural properties make it an interesting candidate for applications in materials science, particularly in the development of novel polymers and nanomaterials.
Polymer Synthesis
BCPO can be utilized as a building block for synthesizing advanced polymeric materials with tailored properties. Its bicyclic structure contributes to the mechanical strength and thermal stability of the resulting materials.
Table 3: Potential Polymer Applications of BCPO
Application Area | Description |
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Coatings | Durable coatings with enhanced resistance properties. |
Composites | Reinforced composites for aerospace applications. |
Nanomaterials | Development of nanostructured materials for electronics. |
Mechanism of Action
The mechanism by which BCPO exerts its effects involves its interaction with various molecular targets and pathways. BCPO does not exhibit binding to cannabinoid receptors (CB1 and CB2), unlike its precursor β-caryophyllene . Instead, BCPO alters several key pathways involved in cancer development, such as the mitogen-activated protein kinase (MAPK), PI3K/AKT/mTOR/S6K1, and STAT3 pathways . These alterations lead to changes in gene and protein expression, promoting proapoptotic properties and reducing procancer activities .
Comparison with Similar Compounds
BCPO can be compared with other similar compounds, such as:
β-Caryophyllene (BCP): BCP is a natural bicyclic sesquiterpene with significant anticancer and analgesic properties.
Carbazole Derivatives: Compounds like 1,3-bis(N-carbazolyl)benzene (mCBP) and 4,4′-bis(N-carbazolyl)biphenyl (CBP) are similar to BCPO in structure and are also used as host materials in OLEDs.
BCPO’s uniqueness lies in its combination of phenylphosphine oxide and carbazolyl groups, which provide a balance of electron-withdrawing and electron-donating properties, resulting in high triplet energy and thermal stability .
Properties
Molecular Formula |
C42H29N2OP |
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Molecular Weight |
608.7 g/mol |
IUPAC Name |
9-[4-[(4-carbazol-9-ylphenyl)-phenylphosphoryl]phenyl]carbazole |
InChI |
InChI=1S/C42H29N2OP/c45-46(32-12-2-1-3-13-32,33-26-22-30(23-27-33)43-39-18-8-4-14-35(39)36-15-5-9-19-40(36)43)34-28-24-31(25-29-34)44-41-20-10-6-16-37(41)38-17-7-11-21-42(38)44/h1-29H |
InChI Key |
QBKVPXLLGMSPNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)N3C4=CC=CC=C4C5=CC=CC=C53)C6=CC=C(C=C6)N7C8=CC=CC=C8C9=CC=CC=C97 |
Origin of Product |
United States |
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